3-chloro-N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-4-methylbenzamide is an organic compound with a complex structure that includes chloro, pyridinyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Pyridinyl Sulfanyl Intermediate: This step involves the reaction of pyridine-2-thiol with a suitable chlorinating agent to form the pyridinyl sulfanyl intermediate.
Coupling Reaction: The intermediate is then coupled with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-chloro-N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
- 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
- 3-chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]-1-benzothiophene-2-carboxamide
Uniqueness
3-chloro-N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C19H14Cl2N2OS |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
3-chloro-N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C19H14Cl2N2OS/c1-12-5-6-13(10-15(12)20)19(24)23-14-7-8-17(16(21)11-14)25-18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24) |
InChI Key |
UUIKTYJYKZABJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)SC3=CC=CC=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.